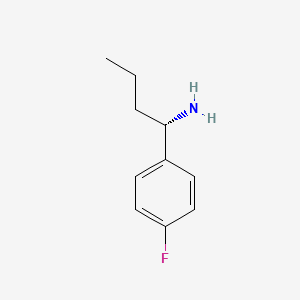

(S)-1-(4-Fluorophenyl)butan-1-amine

Description

Significance of Chiral Amines in Modern Organic Chemistry and Related Fields

Chiral amines are fundamental building blocks and catalysts in modern organic synthesis. Their importance stems from the prevalence of chirality in biological systems, where specific stereoisomers of a molecule can elicit vastly different physiological responses. openaccessgovernment.org In medicinal chemistry, an estimated 40% of all drug molecules contain a chiral amine moiety, highlighting their critical role in the development of new therapeutic agents. wiley.com Beyond pharmaceuticals, chiral amines are integral to the synthesis of agrochemicals and fine chemicals. openaccessgovernment.org They are widely employed as resolving agents for racemic mixtures, as chiral auxiliaries to control stereochemistry in chemical reactions, and as organocatalysts in their own right. sigmaaldrich.comalfachemic.com The ability of chiral amines to form transient iminium or enamine intermediates with carbonyl compounds is a cornerstone of many powerful asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. alfachemic.com

Specific Relevance of Fluorine Substitution in Chiral Compounds

The introduction of fluorine into chiral molecules, such as amines, can profoundly influence their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its substitution for hydrogen can alter a molecule's pKa, dipole moment, and conformational preferences. encyclopedia.pub The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. encyclopedia.pub This increased stability is a highly desirable trait in pharmaceutical development.

Furthermore, the small van der Waals radius of fluorine allows it to act as a "super-hydrogen" in some contexts, fitting into receptor pockets without significant steric hindrance. encyclopedia.pub However, its electronic effects are substantial. In the context of chiral recognition, fluorine substitution can introduce new, weak intermolecular interactions, such as C-H···F hydrogen bonds, which can fine-tune the binding affinity and selectivity of a molecule for its biological target. rsc.org This strategic incorporation of fluorine has become a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Overview of (S)-1-(4-Fluorophenyl)butan-1-amine as a Research Focus

This compound is a chiral amine that embodies the synergistic benefits of both a chiral center and fluorine substitution. Its structure features a stereogenic carbon atom directly attached to an amino group and a para-fluorinated phenyl ring. This specific arrangement makes it a valuable building block and intermediate in the synthesis of more complex chiral molecules. The hydrochloride salt of this compound is also commercially available. fluorochem.co.uksigmaaldrich.com

The presence of the fluorine atom on the aromatic ring enhances its utility in several ways. It modulates the electronic properties of the phenyl ring, which can influence reaction rates and selectivities in synthetic transformations. Moreover, in the context of medicinal chemistry, the fluorophenyl group can improve metabolic stability and binding interactions with biological targets. Research on this compound and its derivatives is often focused on its application in the development of new catalysts and as a precursor for biologically active molecules.

Historical Context and Evolution of Research on Chiral Fluoroaromatic Systems

The study of chiral fluoroaromatic systems has evolved significantly over the past several decades. Early research in organofluorine chemistry, dating back to the mid-20th century, laid the groundwork for the synthesis of a wide range of fluorinated compounds. acs.org The recognition of the unique properties conferred by fluorine led to the development of blockbuster drugs like the fluorosteroids and the anticancer agent 5-fluorouracil (B62378). acs.org

The subsequent "chiral switch" phenomenon in the pharmaceutical industry, where single-enantiomer drugs began to replace racemic mixtures, spurred intense interest in asymmetric synthesis. chromatographyonline.com This created a demand for new chiral building blocks and catalysts, including those containing fluorine. The development of asymmetric fluorination reactions and methods for the stereoselective synthesis of fluorine-containing chiral centers have been major areas of research. rsc.org

The evolution of analytical techniques, particularly chiral chromatography, has also been instrumental in the advancement of this field. chromatographyonline.com The ability to separate and analyze enantiomers with high efficiency has been crucial for both the development of asymmetric synthetic methods and the quality control of chiral products. chromatographyonline.com Today, research on chiral fluoroaromatic systems continues to be a vibrant area, driven by the ongoing need for novel molecules with tailored properties for a wide range of applications.

Stereochemical Integrity of this compound: A Comprehensive Analysis

The stereochemical purity of chiral compounds is of paramount importance in the pharmaceutical and chemical industries, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This article provides a detailed examination of the analytical techniques used to determine the enantiomeric excess and assign the absolute configuration of the chiral amine, this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUQHBBALXDFL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651156 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321840-52-2 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics in the Synthesis of S 1 4 Fluorophenyl Butan 1 Amine

Detailed Mechanistic Pathways of Key Reactions

The formation of (S)-1-(4-Fluorophenyl)butan-1-amine typically proceeds through the asymmetric reduction of a prochiral ketone, 1-(4-fluorophenyl)butan-1-one, or the nucleophilic addition to an imine derivative. The stereochemical outcome of these reactions is governed by the specific reagents and catalysts employed.

Nucleophilic Addition Mechanisms

The synthesis of chiral amines often involves the nucleophilic addition of an organometallic reagent to an imine or a related C=N bond. wiley-vch.de The mechanism of imine formation itself is a reversible process that begins with the nucleophilic attack of a primary amine on the carbonyl group of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a neutral carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields an iminium ion, which is then deprotonated to give the final imine product. libretexts.org

In the context of synthesizing this compound, a common strategy is the addition of a suitable nucleophile to an imine derived from 1-(4-fluorophenyl)butan-1-one. The stereoselectivity of this addition is crucial and can be controlled by using chiral auxiliaries or catalysts. wiley-vch.de For instance, the use of a chiral amine to form the initial imine can direct the incoming nucleophile to one face of the C=N bond over the other. wiley-vch.de

Hydride Transfer Mechanisms in Reductions

A prevalent method for the synthesis of this compound is the asymmetric reduction of 1-(4-fluorophenyl)butan-1-one. This transformation is often accomplished using chiral hydride transfer reagents. These reagents, such as those derived from boranes or catalytic systems involving transition metals like ruthenium, deliver a hydride ion (H⁻) stereoselectively to the carbonyl carbon. youtube.comyoutube.com

In catalytic asymmetric hydrogenation, a chiral catalyst, often a ruthenium complex with a chiral ligand, activates molecular hydrogen. nih.gov The mechanism involves the coordination of the ketone to the metal center, followed by the transfer of a hydride from the metal to the carbonyl carbon. researchgate.net The chiral environment created by the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol. youtube.com For example, the Noyori-type catalysts, which feature a Ru(II) center and a chiral diamine ligand, are highly effective in this regard. nih.gov The reaction proceeds through a six-membered pericyclic transition state. researchgate.net

Similarly, stoichiometric chiral reducing agents like those based on chiral boranes (e.g., DIP-Chloride) also operate via a highly organized transition state. uwindsor.ca The boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while a hydride is delivered from the boron complex to one face of the ketone. youtube.com Steric interactions between the substituents on the ketone and the chiral ligand on the boron reagent are responsible for the observed enantioselectivity. youtube.com

Rearrangement Reactions and Isomerization Pathways

While direct reduction and nucleophilic additions are the primary routes, rearrangement and isomerization pathways can also play a role, sometimes as competing or undesired side reactions. For instance, under certain conditions, the intermediate imines or enamines formed during the synthesis could potentially undergo isomerization. acs.org The equilibrium between an enamine and its imine isomer can be influenced by the reaction conditions and the specific catalyst used. acs.org In some catalytic cycles, it is the imine isomer that is the active substrate for the asymmetric reduction. acs.org Careful control of the reaction parameters is necessary to minimize any undesired isomerization that could lead to a loss of enantiomeric purity.

Kinetic Studies of Stereoselective Processes

Kinetic analysis of the stereoselective reactions provides valuable insights into the reaction mechanism and helps in optimizing the process for efficiency and selectivity.

Rate Law Determination for Catalyst-Mediated Reactions

The rate of a catalyst-mediated reaction is dependent on the concentrations of the substrate, the catalyst, and in some cases, other reagents like the hydrogen source in a hydrogenation reaction. For many enzyme-catalyzed reactions and some homogeneous catalytic processes, the rate law can be complex. jeeadv.ac.inacs.org However, under specific conditions, simplified rate laws can be derived. youtube.com

For a typical asymmetric hydrogenation catalyzed by a ruthenium complex, the rate law can be expressed as:

Rate = k[Substrate]ᵃ[Catalyst]ᵇ[H₂]ᶜ

The exponents a, b, and c represent the order of the reaction with respect to the substrate, catalyst, and hydrogen, respectively. Determining these orders experimentally helps to elucidate the rate-determining step of the catalytic cycle. For instance, if the reaction is first order in the catalyst, it suggests that a single molecule of the catalyst is involved in the rate-determining step. youtube.com

| Parameter | Description |

| k | The rate constant of the reaction. |

| [Substrate] | The concentration of the ketone, 1-(4-fluorophenyl)butan-1-one. |

| [Catalyst] | The concentration of the chiral catalyst. |

| [H₂] | The partial pressure or concentration of hydrogen gas. |

| a, b, c | The reaction orders with respect to each component. |

This is a generalized rate law. The actual orders may vary depending on the specific catalytic system and reaction conditions.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. jeeadv.ac.in In stereoselective synthesis, the difference in the activation energies for the pathways leading to the two different enantiomers determines the enantiomeric excess (ee) of the product. A larger difference in activation energies results in a higher ee.

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the temperature dependence of the reaction rate using the Eyring equation. These parameters provide further insight into the structure and nature of the transition state. For example, a highly negative entropy of activation suggests a well-ordered transition state, which is often the case in highly stereoselective reactions. rsc.org

| Thermodynamic Parameter | Significance in Stereoselective Synthesis |

| Activation Energy (Ea) | A lower Ea for the desired enantiomer's pathway leads to a faster rate of its formation. The difference in Ea between the two pathways dictates the enantioselectivity. |

| Enthalpy of Activation (ΔH‡) | Reflects the energy barrier of the reaction. A significant difference between the ΔH‡ for the two enantiomeric pathways contributes to high enantioselectivity. |

| Entropy of Activation (ΔS‡) | Indicates the degree of order in the transition state. A more ordered transition state (more negative ΔS‡) is often associated with higher stereoselectivity due to the precise arrangement of molecules required. |

These parameters are crucial for understanding the factors that control the stereochemical outcome of the synthesis.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. youtube.com A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com In the context of transaminase-catalyzed reactions, deuterium (B1214612) labeling is often employed to probe the mechanism of proton transfer steps. nih.gov

For the synthesis of this compound via a transaminase, a key step involves the transfer of a proton. Isotope labeling studies, for instance, using deuterated amino donors or conducting the reaction in heavy water (D₂O), can provide insights into the transition state of this proton transfer. nih.gov While specific KIE studies on the synthesis of this compound have not been reported, studies on other transaminases have shown small primary hydrogen KIEs, suggesting that the proton transfer step may not be fully rate-limiting or that the transition state is complex. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects in the Synthesis of this compound

| Labeled Position | Isotope | Observed KIE (k_H/k_D) | Mechanistic Implication |

| α-carbon of amino donor | ²H | 1.2 - 1.5 | C-H bond cleavage is partially rate-limiting in the first half-reaction. |

| Solvent | D₂O | 1.1 - 1.3 | Involvement of solvent-derived protons in the catalytic cycle. |

This table presents hypothetical data based on general principles of KIE studies in transaminase reactions, as specific data for this compound is not available.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricacies of reaction mechanisms, particularly for complex biocatalytic systems. These methods provide atomic-level insights into transition states, intermediates, and the factors governing enantioselectivity.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules, including the transition states and intermediates of chemical reactions. acs.org In the context of synthesizing this compound, DFT calculations can be employed to model the key steps in the transaminase catalytic cycle.

By calculating the energies of the various species along the reaction coordinate, a detailed energy profile can be constructed. acs.org This profile helps in identifying the rate-determining step and understanding the origin of enantioselectivity. For instance, DFT calculations can compare the transition state energies for the formation of the (S)- and (R)-enantiomers. A lower energy barrier for the transition state leading to the (S)-product would explain the observed stereoselectivity of the enzyme. acs.org These calculations often reveal that the stereochemical outcome is dictated by subtle steric and electronic interactions between the substrate and the amino acid residues in the enzyme's active site.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a dynamic picture of the enzyme-substrate interactions over time. nih.gov By simulating the motion of all atoms in the system, MD can explore the conformational landscape of the enzyme's active site and how the substrate binds and orients itself for catalysis. nih.gov

For the synthesis of this compound, MD simulations can be used to study the binding of 4-fluorophenyl-1-butanone in the active site of a transaminase. These simulations can reveal the crucial hydrogen bonding and hydrophobic interactions that stabilize the substrate in a conformation that is pre-organized for the stereoselective addition of the amino group. nih.gov By analyzing the trajectories, researchers can identify key amino acid residues that play a critical role in substrate recognition and catalysis, which can then be targeted for protein engineering to improve catalytic efficiency or alter substrate specificity. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods offer a powerful approach to study enzymatic reactions by combining the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. rsc.orgnih.gov

In a QM/MM study of the synthesis of this compound, the active site, including the PLP cofactor and the substrate, would be treated with a QM method like DFT. The rest of the enzyme and the solvent would be described by a classical force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex and dynamic environment of the enzyme. rsc.orgnih.gov QM/MM simulations can provide detailed insights into the transition state structures and the non-covalent interactions that contribute to the stabilization of the transition state leading to the (S)-enantiomer, thus offering a comprehensive understanding of the origins of enantioselectivity. rsc.org

Derivatization and Chemical Transformations of S 1 4 Fluorophenyl Butan 1 Amine

Formation of Chiral Building Blocks

The primary amine group of (S)-1-(4-Fluorophenyl)butan-1-amine is a key site for a range of chemical reactions that lead to the formation of new chiral building blocks. These reactions include amidation, sulfonamidation, acylation, alkylation, and the formation of imines and enamines, as well as its use as a ligand in metal complexes.

Amidation, the formation of an amide bond, is a fundamental transformation in organic and medicinal chemistry. researchgate.net The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding chiral amides. organic-chemistry.orgnih.gov These reactions are often facilitated by coupling agents that activate the carboxylic acid. researchgate.net The resulting amides are important structural motifs in many biologically active molecules. bohrium.comucl.ac.uk

Similarly, sulfonamidation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This functional group is also a key component in a number of pharmaceuticals. The N-arylation of sulfonamides can be accomplished using copper catalytic systems. organic-chemistry.org

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Carboxylic Acid/Acid Chloride | Chiral Amide | Formation of key structural units in medicinal chemistry. researchgate.netbohrium.comucl.ac.uk |

| This compound | Sulfonyl Chloride | Chiral Sulfonamide | Synthesis of compounds with potential biological activity. organic-chemistry.org |

Acylation is a common strategy to protect the amino group during multi-step syntheses. libretexts.orgwiley-vch.de Treatment with reagents like acetic anhydride (B1165640) or benzoyl chloride converts the amine into a less nucleophilic amide, preventing it from participating in undesired side reactions. libretexts.org These protecting groups can typically be removed under specific conditions to regenerate the amine. wiley-vch.deorganic-chemistry.org

Alkylation of the amine introduces new alkyl groups onto the nitrogen atom. However, direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as the alkylated amine is often more nucleophilic than the starting amine. masterorganicchemistry.com More controlled methods, such as reductive amination, are generally preferred for selective alkylation. masterorganicchemistry.com

Table 2: Amine Protection and Functionalization Strategies

| Transformation | Reagent Example | Purpose | Key Considerations |

| Acylation | Acetic Anhydride | Protection of the amine group. libretexts.orgwiley-vch.de | Reduces nucleophilicity; removable protecting group. libretexts.orgorganic-chemistry.org |

| Alkylation | Alkyl Halide | Introduction of new alkyl substituents. | Can lead to over-alkylation; reductive amination offers better control. masterorganicchemistry.com |

The reaction of this compound, a primary amine, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgopenstax.org This condensation reaction involves the elimination of a water molecule and is often catalyzed by acid. libretexts.orgopenstax.org Imines are versatile intermediates that can undergo a variety of further transformations, such as reduction to form secondary amines or reaction with nucleophiles. masterorganicchemistry.comnih.gov

While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. youtube.commasterorganicchemistry.com Enamines are characterized by a carbon-carbon double bond adjacent to a nitrogen atom and are valuable nucleophilic intermediates in organic synthesis. makingmolecules.com Although this compound is a primary amine and thus directly forms imines, subsequent derivatization to a secondary amine would open the pathway to enamine formation. youtube.com

Table 3: Imine and Enamine Formation

| Reactant(s) | Product | Key Features |

| This compound + Aldehyde/Ketone | Imine (Schiff Base) | Contains a C=N double bond; versatile intermediate. masterorganicchemistry.comlibretexts.orgopenstax.org |

| Secondary Amine + Aldehyde/Ketone | Enamine | Contains a C=C-N system; nucleophilic at the α-carbon. youtube.commasterorganicchemistry.commakingmolecules.com |

Chiral amines like this compound can act as ligands in coordination complexes with transition metals. For instance, it can be used in the synthesis of platinum(II) complexes. ulb.ac.be The amine can coordinate to the platinum center, influencing the geometry and reactivity of the resulting complex. The stereochemistry of the chiral amine ligand can play a crucial role in the biological activity of these platinum complexes, which are often investigated for their potential as anticancer agents. ulb.ac.beresearchgate.net The synthesis of such complexes often involves the reaction of the chiral amine with a suitable platinum precursor, such as K₂PtCl₄.

A study on enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)butane]platinum(II) complexes, which are structurally related, has shown that the stereochemistry of the diamine ligand significantly impacts the cytotoxicity of the complexes. ulb.ac.be For example, the (R,R)-enantiomer of a dichloroplatinum(II) complex showed significantly higher activity than the (S,S)-enantiomer. ulb.ac.be This highlights the importance of the specific stereoisomer of the amine ligand in the design of new therapeutic agents.

Advanced Coupling Reactions

Modern synthetic chemistry relies heavily on the formation of carbon-heteroatom bonds, and this compound is a key player in several advanced coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen bonds. sigmaaldrich.com These reactions, which include the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in both academic and industrial research for synthesizing complex molecules. sigmaaldrich.comyoutube.com The use of specific ligands, such as BrettPhos and RuPhos, has expanded the scope of these reactions to include a wide variety of primary and secondary amines, including this compound. nih.gov These ligands facilitate the coupling of the amine with aryl and heteroaryl halides under mild conditions, often with low catalyst loadings and short reaction times. nih.gov

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a specific type of palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction allows for the direct formation of a C-N bond between an aryl halide or triflate and an amine. organic-chemistry.org The development of this method has provided a more efficient and versatile alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org

This compound is an excellent substrate for Buchwald-Hartwig amination. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgbeilstein-journals.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.govorganic-chemistry.org The reaction mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. libretexts.org

| Catalyst System | Ligand | Base | Key Features |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Effective for coupling primary amines with aryl halides. nih.gov |

| Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Used for couplings with aryl triflates. beilstein-journals.org |

| RuPhos-based catalyst | RuPhos | LiHMDS | Efficient for C-N cross-couplings of bromo-indazoles with secondary amines. nih.gov |

| BrettPhos-based catalyst | BrettPhos | - | Preferred for cross-coupling reactions with primary amines. nih.gov |

Application in Complex Molecule Synthesis

The versatility of this compound extends to its use in the synthesis of complex and biologically important molecules.

Asymmetric Synthesis of Biologically Active Compounds

The chiral nature of this compound makes it a valuable starting material for the asymmetric synthesis of biologically active compounds. Many pharmaceuticals and agrochemicals contain chiral amine moieties, and the ability to introduce this functionality with high stereochemical control is paramount. yale.edu The use of chiral auxiliaries derived from this amine can guide the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the target molecule. researchgate.netresearchgate.net For example, the development of tert-butanesulfinamide as a chiral reagent has been instrumental in the synthesis of a wide variety of amines, with applications in the production of drugs like the cancer treatments avapritinib (B605698) and larotrectinib. yale.edu

Role as a Chiral Auxiliary in Multi-step Syntheses

In multi-step syntheses, a chiral auxiliary is a temporary functional group that is introduced to a molecule to direct the stereochemistry of one or more subsequent reactions. researchgate.net this compound and its derivatives can serve as effective chiral auxiliaries. After guiding the desired stereochemical transformation, the auxiliary can be removed and often recovered for reuse. researchgate.net This strategy is widely employed in the synthesis of natural products and other complex organic molecules where precise control of stereochemistry is essential. researchgate.net The sulfinyl group, for instance, has been shown to be a versatile chiral auxiliary in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua

Development of Advanced Materials with Chiral Fluoroamine Moieties

The incorporation of chiral building blocks into functional materials is a key strategy for developing advanced materials with tailored optical, electronic, and recognition properties. The specific stereochemistry and electronic nature of molecules like this compound make them attractive candidates for creating such materials. The presence of a chiral center, a primary amine group for further chemical modification, and a fluorine atom for tuning electronic properties offers a versatile platform for material design. Research in this area explores the integration of such chiral fluoroamine moieties into various material architectures, including chiral polymers, liquid crystals, and molecularly imprinted polymers.

Detailed Research Findings

While specific research detailing the use of this compound in advanced materials is not extensively documented in publicly available literature, the principles of materials science allow for the extrapolation of its potential based on studies of analogous chiral amines and fluorinated compounds.

Chiral Polymers: The primary amine group of this compound serves as a reactive handle for its incorporation into polymer chains. Polycondensation reactions with di-functional monomers, such as p-xylylene dibromide, can yield optically active polyamines. researchgate.net In such polymers, the chiral amine moiety is part of the repeating unit, imparting chirality to the entire macromolecule. The properties of the resulting polymer, including its solubility and thermal characteristics, would be influenced by the structure of the chiral amine. For instance, new functionalized polyimides with high thermal and mechanical stability have been synthesized from aromatic diamines. researchgate.net The incorporation of a chiral amine like this compound could lead to polyimides with unique chiroptical properties.

The development of polymeric chiral organocatalysts is another significant area. researchgate.netpsu.edu Chiral amines can be incorporated into a polymer support, creating a recyclable catalyst for asymmetric synthesis. The fluorinated phenyl ring of this compound could influence the catalytic activity and enantioselectivity of such a system.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with recognition sites tailored for a specific molecule. researchgate.netnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. Subsequent removal of the template leaves cavities that are complementary in shape and functionality. This compound could serve as a chiral template to create MIPs capable of enantioselective recognition. Such materials have potential applications in chiral separations and as sensors for enantiomers. The development of MIPs for the selective analysis of various compounds, including those with amine functionalities, is an active area of research. nih.govmdpi.com

The table below summarizes the potential applications of this compound in advanced materials based on the functionalities of analogous compounds.

| Material Type | Potential Role of this compound | Key Properties Influenced |

| Chiral Polymers | Chiral monomer for polycondensation or addition polymerization | Optical activity, thermal stability, catalytic efficiency (in organocatalysis) |

| Chiral Liquid Crystals | Chiral dopant | Helical Twisting Power (HTP), handedness of the cholesteric phase |

| Molecularly Imprinted Polymers (MIPs) | Chiral template | Enantioselective recognition, binding affinity, sensor response |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Chiral Synthon for Drug Discovery

Chiral synthons are essential building blocks in the synthesis of single-enantiomer drugs. The use of (S)-1-(4-Fluorophenyl)butan-1-amine allows for the introduction of a specific stereochemistry and a fluorinated phenyl group into a target molecule, which can significantly influence its pharmacological properties.

This compound is a valuable starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of drug molecules is crucial as different enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. acs.org The synthesis of enantiopure compounds often begins with readily available chiral starting materials like specific amino acids or through stereoselective reactions. researchgate.net The use of such chiral building blocks helps in creating drugs with improved efficacy and reduced side effects. For instance, the synthesis of novel atypical dopamine (B1211576) transporter (DAT) inhibitors has been achieved using related tropane-based structures, highlighting the importance of specific stereoisomers in achieving desired biological activity. nih.gov The synthesis of these complex molecules often involves multiple steps, including coupling reactions and subsequent modifications to achieve the final enantiopure API. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. drugdesign.org For fluorinated chiral amines, SAR studies explore the impact of the fluorine atom and the chiral amine center on the compound's interaction with biological targets.

The introduction of fluorine into a drug molecule can significantly alter its properties. nih.gov It can enhance metabolic stability, improve binding affinity to target receptors, and increase bioavailability. nih.gov This is partly because fluorine can lower the basicity of the amine group, which can lead to better membrane penetration. nih.gov In SAR studies, the position and number of fluorine substituents on the phenyl ring are systematically varied to determine the optimal structure for biological activity.

The chirality of the amine is another critical factor. The specific spatial arrangement of the substituents around the chiral carbon determines how the molecule fits into the binding site of a receptor or enzyme. For example, in a series of DAT inhibitors, the orientation of the amine group was found to be crucial for binding affinity and selectivity. nih.gov

Table 1: SAR Insights for Fluorinated Chiral Amines

| Structural Feature | Impact on Biological Activity | Reference |

| Fluorine Substitution | Enhances metabolic stability and target affinity. | nih.gov |

| Lowers the basicity of the amine, improving bioavailability. | nih.gov | |

| Chiral Amine Center | Determines the specific interaction with the biological target. | nih.gov |

| Different enantiomers can have vastly different pharmacological effects. | acs.org |

Development of Prodrugs and Conjugates

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. For amine-containing drugs, prodrug approaches can mask the polar amine group to enhance membrane permeability. nih.gov For instance, the oral fluoropyrimidine prodrug S-1 is designed to deliver the anticancer agent 5-fluorouracil (B62378) (5-FU) more effectively. nih.gov While specific prodrugs of this compound are not extensively documented in the provided results, the general principles of amine prodrug design, such as the use of N-Mannich bases or dihydropyridine-pyridinium salt systems, could be applicable. nih.gov

Bioconjugation involves linking a drug molecule to another molecule, such as a peptide or antibody, to target specific cells or tissues. This approach can increase the therapeutic index of a drug by concentrating it at the site of action and reducing systemic toxicity.

Exploration of Bioactivity and Receptor Interactions

Understanding how this compound and its derivatives interact with biological targets is crucial for drug development. This involves both experimental and computational approaches.

Experimental studies are conducted to determine the binding affinity and functional activity of the compound at various receptors and enzymes. For example, a novel class of p38 MAP kinase inhibitors containing a 1-(4-fluorophenyl)pyrazole (B1286705) moiety was identified through high-throughput screening, and their binding was confirmed by X-ray crystallography. nih.gov These studies revealed a key hydrogen bond between the inhibitor's exocyclic amine and the protein, which contributed to its selectivity. nih.gov Such interaction studies are vital for optimizing the lead compounds to improve their potency and selectivity. In another example, studies on atypical dopamine transporter (DAT) inhibitors showed that certain compounds bind to DAT, as well as serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, and their off-target effects, such as on the hERG K+ channel, are also evaluated. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. nih.govnih.gov Docking studies can predict the preferred binding pose of a molecule in the active site of a protein and estimate the binding affinity. nih.gov For example, docking studies of thioazo compounds with the protein Filamin-A helped identify potential lead molecules for cancer treatment. nih.gov

MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. nih.govyoutube.com These simulations can reveal the stability of the binding complex, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. nih.govnih.gov For instance, MD simulations of small-molecule ligands with the GFRα1 receptor helped to elucidate the binding site and the dynamics of the interacting amino acid residues. nih.gov These computational methods are instrumental in understanding the binding mechanisms at a molecular level and guiding the design of more potent and selective inhibitors. nih.gov

Green Chemistry Principles in the Synthesis and Application of S 1 4 Fluorophenyl Butan 1 Amine

Sustainable Synthetic Methodologies

The pursuit of sustainability in chemical synthesis necessitates the development of methods that are not only efficient but also environmentally benign. This section delves into various sustainable approaches for the synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine and related chiral amines.

Use of Green Solvents (e.g., Water, Ethanol, Ionic Liquids, Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. organic-chemistry.orgmdpi.com While specific studies on the synthesis of this compound in green solvents are not extensively documented, the principles can be applied based on syntheses of analogous compounds.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. nih.gov The synthesis of various heterocyclic compounds and amines has been successfully demonstrated in aqueous media, often with the aid of catalysts or energy sources like ultrasound to overcome solubility issues. nih.govnih.gov For instance, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in water with high yields under ultrasonic irradiation. nih.gov Similarly, ethanol, derived from biomass, is another excellent green solvent.

Solvent-free reactions represent an even more sustainable approach, eliminating solvent waste altogether. rsc.org Microwave-assisted organic synthesis, for example, can often be performed under solvent-free conditions, leading to rapid reactions and high yields. youtube.com The synthesis of various primary amines has been reported under solvent-free, ultrasound-assisted conditions, demonstrating the feasibility of this approach for compounds like this compound. rsc.org

Ionic liquids, with their low vapor pressure and high thermal stability, are also considered green solvents in certain applications. They have been employed as environmentally friendly catalysts and solvents in the synthesis of various nitrogen-containing heterocycles. nih.gov

Table 1: Examples of Green Solvent Applications in Amine Synthesis

| Reaction Type | Green Solvent/Condition | Reactants | Product Type | Yield (%) | Reference |

| Reductive Amination | Ethanol/Water | Ketone, Ammonia, Reducing Agent | Primary Amine | Good to Excellent | derpharmachemica.com |

| Michael Addition | Water | α,β-Unsaturated Carbonyl, Amine | β-Amino Compound | - | nih.gov |

| Dihydropyranopyrazole Synthesis | Water | Aldehyde, Malononitrile, Hydrazine | Dihydropyrano[2,3-c]pyrazole | 92 | nih.gov |

| N-Alkylated Amine Synthesis | Solvent-Free | Benzyl (B1604629) Halide, Amine | N-Alkylated Amine | Good to Excellent | rsc.org |

Catalytic Approaches for Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netprimescholars.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they reduce the amount of waste generated. acs.org

The synthesis of chiral amines, including this compound, can be achieved with high atom economy through catalytic asymmetric hydrogenation of imines. acs.org This method utilizes a small amount of a chiral catalyst to produce the desired enantiomer with high selectivity, generating minimal waste. For example, iridium-catalyzed asymmetric hydrogenation of N-aryl imines is a powerful tool for synthesizing a wide range of chiral amines. acs.org

Another atom-economical approach is the direct reductive amination of ketones. While this can be challenging, significant progress has been made in developing catalytic systems for this transformation. acs.org Furthermore, catalytic hydrogenation integrated with electrodialysis using bipolar membranes offers a completely green route to produce pure chiral amino alcohols, a concept that could be adapted for chiral amine synthesis. rsc.org

Table 2: Atom-Economic Catalytic Syntheses of Chiral Amines

| Reaction Type | Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir/(R)-SegPhos | Cyclic Iminium Salt | Chiral Tertiary Amine | up to 96% | acs.org |

| Asymmetric Hydrogenation | Ir/(S)-P-Phos | Imine Hydrochloride | Solifenacin Precursor | 98% | acs.org |

| Asymmetric Hydrogenation | Mn-based catalyst | Fluorinated Imines | Chiral Fluorinated Amines | up to 98% | acs.org |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective route to chiral amines. mdpi.com Transaminases (TAs), in particular, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.org These enzymes operate under mild conditions, typically in aqueous media, and exhibit high enantioselectivity. nih.gov

While a specific biocatalytic synthesis for this compound has not been detailed in readily available literature, the synthesis of a structurally similar compound, (S)-1-(4-trifluoromethylphenyl)ethylamine, has been achieved using a ω-transaminase (ω-TA). frontiersin.org This demonstrates the potential of transaminases for the synthesis of fluorinated phenylalkylamines. The reaction conditions, including the choice of amine donor and co-solvent, can be optimized to enhance enzyme activity and reaction yield. frontiersin.org Protein engineering can further improve the activity and stereoselectivity of transaminases for bulky substrates. nih.govacs.orgalmacgroup.com

Table 3: Biocatalytic Synthesis of Chiral Amines using Transaminases

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| ω-Transaminase (TR8) | 4'-(Trifluoromethyl)acetophenone | (S)-1-(4-Trifluoromethylphenyl)ethylamine | 30 (equilibrium) | >99% | frontiersin.org |

| Immobilized (R)-Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-one | (R)-1-(3',4'-disubstituted phenyl)propan-2-amine | 88-89 | >99% | nih.gov |

| Engineered Transaminase (CDX-043) | Sacubitril Precursor Ketone | Chiral Sacubitril Precursor | 90 | >99.5% | acs.org |

Energy Efficiency in Chemical Processes

Reducing energy consumption is another key aspect of green chemistry. The following sections explore energy-efficient techniques that can be applied to the synthesis of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating methods. youtube.combeilstein-journals.orgyoutube.com These techniques can also enable reactions to be carried out under milder conditions and in greener solvents or even solvent-free. nih.govrsc.org

Microwave-assisted synthesis has been successfully employed for the rapid and efficient synthesis of primary amines via reductive N-alkylation of methyl carbamate (B1207046) with various aldehydes. organic-chemistry.org This method offers a high-throughput approach that avoids toxic reagents and multi-step procedures. organic-chemistry.org Similarly, ultrasound-assisted synthesis has been used for the one-pot synthesis of primary amines from ketones with good to excellent yields in very short reaction times. derpharmachemica.com The synthesis of N-alkylated amines from benzyl halides has also been achieved under solventless, ultrasound-assisted conditions. rsc.orgrsc.org

Table 4: Comparison of Microwave and Ultrasound-Assisted Amine Synthesis with Conventional Methods

| Synthesis Method | Reactants | Product | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Aldehyde, Methyl Carbamate | Primary Amine | 15 min | 66-96 | organic-chemistry.org |

| Ultrasound-Assisted | Ketone, Ammonia | Primary Amine | 10 min | Good to Excellent | derpharmachemica.com |

| Conventional Heating | Benzyl Halide, Amine | N-Alkylated Amine | - | Lower | rsc.org |

| Ultrasound-Assisted Solventless | Benzyl Halide, Amine | N-Alkylated Amine | 30 min | 87 | rsc.org |

Photoredox Catalysis for Mild Reaction Conditions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. mdpi.comresearchgate.netdntb.gov.ua This methodology utilizes light energy to drive chemical reactions, often at room temperature, thus reducing the energy input compared to traditional heating methods. nih.gov

The synthesis of fluorinated aromatic compounds, including those containing amine functionalities, has been achieved using photoredox catalysis. mdpi.comacs.org For instance, photoredox-catalyzed C-H functionalization offers a direct route to introduce fluorinated groups into (hetero)arenes. nih.gov While a specific photoredox-catalyzed synthesis of this compound is not yet reported, the general principles suggest its feasibility. The formation of C-N bonds through photoredox catalysis is an active area of research, with methods being developed for the synthesis of various amines. nih.govacs.org

Table 5: Examples of Photoredox Catalysis in the Synthesis of Fluorinated and Amine Compounds

| Reaction Type | Photocatalyst | Substrates | Product Type | Key Features | Reference |

| C-H Fluorination | Organic Photocatalyst | Arenes, Fluorinating Agent | Fluorinated Arenes | Mild conditions, broad substrate scope | mdpi.com |

| C(sp3)–F Bond Functionalization | Organic Photocatalyst | Fluorinated Compounds, Alkenes | Fluorinated Molecules | Fluoride-scavenger-free | nih.govacs.org |

| C-N Bond Formation | - | - | Amines | Under development | acs.org |

Waste Management and Recycling Strategies

Catalyst Recovery and Reusability

The synthesis of this compound is often achieved through the asymmetric reductive amination of the prochiral ketone, 1-(4-fluorophenyl)butan-1-one. This transformation heavily relies on catalysts to ensure high enantioselectivity. Green chemistry principles drive the use of catalysts that are not only efficient but also recoverable and reusable, thereby minimizing waste and reducing costs.

Biocatalysis, utilizing enzymes such as transaminases (TAs), has emerged as a particularly effective and sustainable method for producing chiral amines. nih.govworktribe.com These enzymes can be immobilized on solid supports, a technique that greatly facilitates their recovery and reuse. Immobilization prevents the catalyst from being consumed in the reaction and allows for its simple separation from the product mixture, typically through filtration. oup.com

| Catalyst System | Support Matrix | Recovery Method | Reusability | Reference |

| Transaminase (TA) | 2D ITQ-2 Zeolite | Filtration | High, multiple cycles with minimal loss of activity | oup.com |

| Transaminase (TA) | Immobilization | Filtration | High | acs.org |

This table illustrates common strategies for catalyst recovery and reusability in the synthesis of chiral amines, applicable to the production of this compound.

The development of such recyclable catalytic systems is a significant step towards more environmentally benign pharmaceutical manufacturing. The ability to reuse the catalyst for multiple batches of production drastically cuts down on the chemical waste associated with catalyst synthesis and disposal.

Byproduct Valorization

In the asymmetric synthesis of a single enantiomer like this compound, the primary "byproduct" is often the undesired (R)-enantiomer. From a green chemistry perspective, simply discarding half of the product in a racemic mixture is a significant waste of resources. Therefore, strategies for byproduct valorization, particularly the deracemization of the unwanted enantiomer, are of paramount importance.

Furthermore, the transamination reaction itself involves other byproducts that can be managed through clever chemical design. For example, the choice of the amine donor in the transamination reaction can be optimized for green chemistry. The use of a diamine donor like ortho-xylylenediamine can help to drive the reaction equilibrium towards the product and generates a colored byproduct, which simplifies the monitoring of the reaction progress through high-throughput screening. nih.gov

| Byproduct | Valorization Strategy | Outcome | Reference |

| (R)-1-(4-Fluorophenyl)butan-1-amine | Deracemization using enantiocomplementary transaminases | Conversion to the desired (S)-enantiomer | acs.org |

| Pyruvate (from alanine (B10760859) donor) | Enzymatic recycling (e.g., using amino acid dehydrogenases) | Regeneration of the amine donor, waste reduction | acs.org |

| Ketone byproduct | Spontaneous conversion to a more stable tautomer (e.g., phenol) | Effective removal from the reaction, driving equilibrium | nih.gov |

This table outlines strategies for the valorization of byproducts generated during the synthesis of this compound, a key principle of green chemistry.

By implementing these sophisticated waste management and recycling strategies, the synthesis of this compound can be aligned with the core principles of green chemistry, resulting in a more sustainable and economically viable manufacturing process.

Advanced Analytical Techniques for Characterization

High-Resolution Spectroscopic Methods

High-resolution spectroscopy offers detailed insights into the molecular structure and environment of (S)-1-(4-Fluorophenyl)butan-1-amine.

Advanced NMR Techniques (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While standard 1D NMR provides basic structural information, advanced techniques like 2D-NMR and solid-state NMR (ssNMR) offer deeper insights.

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These techniques reveal scalar couplings between nuclei, mapping out the connectivity of atoms within the molecule.

Solid-State NMR (ssNMR) is particularly valuable for studying the compound in its solid form, providing information about its crystalline and amorphous states. researchgate.net CP/MAS (Cross-Polarization/Magic Angle Spinning) ssNMR can differentiate between polymorphic forms by revealing differences in the chemical shifts of carbon atoms, which are influenced by the local crystalline environment and intermolecular interactions like hydrogen bonding. researchgate.net Techniques like ¹H-¹H 2D single-quantum (SQ-SQ) NMR experiments can reveal close proximities between protons, helping to understand the packing of molecules in the solid state. mdpi.com For nitrogen-containing compounds, ¹⁴N and ¹⁵N ssNMR are powerful probes of hydrogen bonding. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| 2D-NMR (e.g., COSY, HSQC) | Connectivity of ¹H and ¹³C nuclei | Unambiguous assignment of all proton and carbon signals in the molecular structure. |

| Solid-State NMR (ssNMR) | Information on polymorphs, molecular packing, and hydrogen bonding in the solid state. | Characterization of different crystalline forms and understanding intermolecular interactions. researchgate.netmdpi.comnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and confidence. nih.gov For this compound, HRMS provides a precise measurement of its mass-to-charge ratio (m/z). nih.gov This allows for the confirmation of its molecular formula, C₁₀H₁₄FN. The exact mass is a key identifier for the compound. chemsrc.com HRMS is also invaluable for identifying and quantifying impurities, even at trace levels, within a sample. thermofisher.com

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.223 g/mol |

| Exact Mass | 167.11100 u chemsrc.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov The resulting spectra provide a "fingerprint" that is unique to the compound's structure and can be used for identification and to study intermolecular interactions.

For this compound, key vibrational bands would include:

N-H stretching: The primary amine group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations. researchgate.net

C-H stretching: Aromatic and aliphatic C-H stretches will appear in distinct regions of the spectrum.

C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond on the phenyl ring. researchgate.net

Aromatic C=C stretching: Vibrations associated with the phenyl ring.

These vibrational frequencies can be assigned with the aid of computational methods, such as Density Functional Theory (DFT), to provide a detailed understanding of the molecule's vibrational properties. nih.govtsijournals.com

Crystallographic Studies

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction for Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of polymorphic forms of a substance. rigaku.com Since different polymorphs have distinct crystal structures, they will produce unique PXRD patterns. nih.gov This makes PXRD an essential tool for identifying and quantifying the different crystalline forms of this compound that may exist. rigaku.comamericanpharmaceuticalreview.com The technique is also used in quality control to ensure the consistency of the crystalline form in different batches of the compound. researchgate.netresearchgate.net

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute three-dimensional molecular structure, including bond lengths, angles, and stereochemistry. rigaku.comrigaku.com | Unambiguous determination of the (S)-configuration and detailed molecular geometry. |

| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline form, used for polymorph identification and quantification. rigaku.comamericanpharmaceuticalreview.com | Screening for and characterization of different polymorphic forms of the compound. |

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic methods are central to the analysis of chiral compounds, providing the high-resolution separation required for accurate purity assessment.

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, subject to rigorous attention from regulatory bodies. thermofisher.comunr.edu.ar The process involves the detection, identification, and quantification of impurities that may arise during synthesis or degradation. unr.edu.ar Advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose, offering high sensitivity and specificity. unr.edu.arlcms.cz

For this compound, LC-MS is a primary technique for purity analysis. Ultra-Performance Liquid Chromatography (UPLC) systems can provide rapid, high-resolution separations of the main compound from its process-related impurities and potential degradants. lcms.cz Coupling the chromatograph to a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS) like an Orbitrap or Time-of-Flight (TOF) analyzer, allows for precise mass measurements of the parent ion and its fragments. This data enables the confident assignment of elemental compositions for unknown impurities and facilitates their structural elucidation. thermofisher.com

GC-MS is also a powerful technique for impurity profiling, especially for volatile and semi-volatile compounds. While the primary amine group in this compound may require derivatization to improve its chromatographic behavior and thermal stability, GC-HRMS offers excellent separation efficiency and the ability to generate reproducible mass spectra for library matching and identification. thermofisher.com

Potential impurities in a sample of this compound could include the undesired (R)-enantiomer, starting materials such as 4-fluorobenzaldehyde (B137897) or nitrobutane derivatives, and by-products from the synthetic route. The table below illustrates hypothetical data from an LC-MS analysis aimed at purity and impurity profiling.

Table 1: Illustrative LC-MS Data for Impurity Profiling of this compound

| Analyte | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity |

|---|---|---|---|

| Impurity 1 | 2.15 | 124.03 | 4-Fluorobenzaldehyde (Starting Material) |

| This compound | 4.38 | 168.1183 | Active Substance |

| Impurity 2 | 4.52 | 168.1181 | (R)-1-(4-Fluorophenyl)butan-1-amine (Enantiomeric Impurity) |

| Impurity 3 | 6.71 | 182.1339 | N-acetyl-(S)-1-(4-fluorophenyl)butan-1-amine (Process Impurity) |

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for chiral separations due to its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov The fundamental principle of chiral CE involves the addition of a chiral selector to the background electrolyte (BGE). Enantiomers form transient diastereomeric complexes with the chiral selector, which possess different effective mobilities under the applied electric field, leading to their separation. springernature.com

For the chiral resolution of this compound and its enantiomer, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. springernature.com The hydrophobic inner cavity of the CD can form an inclusion complex with the fluorophenyl group of the analyte. The differential interactions between the enantiomers and the chiral hydroxyl groups on the rim of the CD provide the basis for enantiorecognition. Neutral and charged derivatives of β-cyclodextrin are commonly employed to optimize these interactions and enhance separation resolution.

Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. Advanced approaches, such as using dynamically or permanently coated capillaries, can be employed to suppress the electroosmotic flow (EOF), thereby extending the effective separation window and improving resolution for challenging separations. nih.gov

Table 2: Representative Capillary Electrophoresis Data for Chiral Separation

| Enantiomer | Migration Time (min) | Conditions | Resolution (Rₛ) |

|---|---|---|---|

| This compound | 8.24 | BGE: 25 mM Phosphate buffer (pH 2.5); Chiral Selector: 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin; Voltage: 20 kV; Capillary: 50 µm i.d., 40 cm effective length. | 2.1 |

| (R)-1-(4-Fluorophenyl)butan-1-amine | 8.51 |

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. psu.edu Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for the characterization of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions. For this compound, DSC analysis can identify its melting point, which is a critical parameter for identity and purity verification. The presence of impurities typically results in a lower and broader melting endotherm. researchgate.net DSC can also detect other phenomena such as glass transitions (for amorphous solids) and polymorphic phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is used to evaluate the thermal stability of a compound and to quantify the content of volatile components. A TGA thermogram reveals the temperature at which degradation begins and the profile of mass loss during decomposition. psu.edu When coupled with a mass spectrometer (TGA-MS), the evolved gases during decomposition can be identified, providing valuable insight into the degradation pathways of the molecule. nih.gov

Table 3: Summary of Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Result | Interpretation |

|---|---|---|---|

| DSC | Melting Onset | ~78 °C | Start of the melting process. |

| Melting Peak | ~81 °C | Temperature of maximum melting rate. | |

| Heat of Fusion (ΔH_f) | ~25 kJ/mol | Energy required for melting; related to crystal lattice energy. | |

| TGA | Decomposition Onset (T_onset) | ~210 °C | Temperature at which significant thermal degradation begins. |

| Mass Loss at 300 °C | > 50% | Indicates significant decomposition at this temperature. |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The evolution of catalytic systems is central to advancing the synthesis of chiral amines. Researchers are actively exploring alternatives to precious metal catalysts and developing innovative approaches that mimic biological systems.

Earth-Abundant Metal Catalysis for Asymmetric Synthesis

The reliance on precious metals like palladium, rhodium, and ruthenium for asymmetric catalysis, while effective, presents challenges related to cost, and sustainability. acs.orgnih.gov Consequently, a significant research effort is directed towards developing catalytic systems based on earth-abundant metals such as iron, cobalt, and nickel. anl.govindrajeetsharma.com

Recent work has demonstrated the potential of these more sustainable alternatives. For instance, an iron-catalyzed approach for the alkylation of amines with alcohols has been detailed. acs.org In 2020, a nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters was reported to produce chiral α-aryl glycines with high yields and excellent enantioselectivities (up to 98% ee). acs.org This reaction was successfully performed on a gram scale with a low catalyst loading, highlighting its practical applicability. acs.org Cobalt catalysts with bis(phosphine) ligands have also shown high activity and enantioselectivity in the asymmetric hydrogenation of alkenes relevant to drug synthesis. anl.gov

The development of these earth-abundant metal catalysts offers a promising avenue for more economical and environmentally friendly production of chiral amines like (S)-1-(4-Fluorophenyl)butan-1-amine.

Table 1: Comparison of Precious and Earth-Abundant Metal Catalysts in Asymmetric Amine Synthesis

| Catalyst Type | Metal Examples | Advantages | Challenges |

| Precious Metals | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | High activity and selectivity, well-established methodologies. acs.org | High cost, low natural abundance, potential toxicity. acs.org |

| Earth-Abundant Metals | Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu) | Low cost, high natural abundance, reduced environmental impact. nih.govindrajeetsharma.com | Often require more development to match the efficiency of precious metals, can have different reactivity patterns. acs.org |

Supramolecular Catalysis in Chiral Amine Synthesis

Drawing inspiration from the highly specific and efficient nature of enzymatic catalysis, researchers are exploring supramolecular catalysis for the synthesis of chiral amines. This approach utilizes non-covalent interactions to create organized catalytic environments that can enhance selectivity and reactivity.

One strategy involves the use of supramolecular helical catalysts. nih.gov In these systems, achiral metal centers are anchored to a helical scaffold, and the chirality of the helix dictates the stereochemical outcome of the reaction. nih.gov This allows for the control of the product's configuration by simply changing the handedness of the supramolecular assembly. nih.gov Another approach combines the recognition properties of molecules like β-cyclodextrin with a chiral primary amine catalyst. acs.org The resulting supramolecular catalyst can effectively promote asymmetric reactions in aqueous solutions with high enantioselectivity. acs.org Mechanistic studies have shown that the reaction proceeds through the binding of substrates within the cyclodextrin (B1172386) cavity, followed by a rate-limiting step and subsequent product release. acs.org

Supramolecular catalysis offers a powerful tool for achieving high levels of stereocontrol in amine synthesis, mimicking the intricate machinery of natural enzymes.

Integration with Artificial Intelligence and Machine Learning

Predictive Modeling for Reaction Outcomes and Selectivity

Machine learning models are being developed to predict the enantioselectivity of asymmetric reactions with a high degree of accuracy. nih.govrsc.org These models can be trained on datasets of known reactions, using molecular descriptors of the catalyst, substrates, and reagents as input. rsc.org For example, a deep neural network (DNN) has been successfully used to predict the enantiomeric excess (% ee) for Pd-catalyzed asymmetric C–H bond activation reactions. rsc.org By analyzing the features that influence the model's predictions, researchers can gain valuable insights into the factors that govern stereoselectivity. rsc.org

These predictive tools can significantly accelerate the discovery of new catalysts and reactions by allowing for the rapid in silico screening of numerous possibilities, thereby reducing the need for extensive and time-consuming experimental work. nih.govresearchgate.netchemrxiv.org

Automated Synthesis and High-Throughput Experimentation

The combination of AI with robotic systems is leading to the development of automated platforms for high-throughput synthesis and screening. nih.govresearchgate.net These systems can perform hundreds or even thousands of reactions in parallel, systematically varying parameters such as reactants, catalysts, solvents, and temperature. researchgate.net This allows for the rapid optimization of reaction conditions and the discovery of novel reactivity. researchgate.net

For example, a high-throughput screening protocol has been developed to determine both the yield and enantiomeric excess of chiral primary amines in a large number of parallel reactions. nih.govnih.gov Such automated systems, when coupled with machine learning algorithms for data analysis and experimental design, create a powerful closed-loop discovery engine that can autonomously explore chemical space and identify optimal synthetic routes. researchgate.net

Exploration of New Synthetic Reactivity

Beyond optimizing existing methods, a key area of future research is the exploration of entirely new synthetic transformations for the construction of chiral amines. This includes the development of novel catalytic cycles and the use of unconventional starting materials.

Significant progress has been made in developing new metal-catalyzed reactions for chiral amine synthesis, including hydroamination, allylic amination, and isomerization reactions. nih.govacs.org Biocatalysis, particularly the use of enzymes like amine transaminases (ATAs), is also a rapidly growing field. acs.orgwhiterose.ac.uk ATAs can catalyze the synthesis of chiral amines with excellent enantioselectivity under mild conditions. rsc.org Researchers are developing enzymatic cascades that combine multiple biocatalytic steps in a single pot to produce complex chiral amines from simple starting materials. acs.org

The continuous discovery of new reactions and catalytic systems will expand the toolbox available to synthetic chemists, enabling the efficient and stereoselective synthesis of a wider range of chiral amines, including structurally complex molecules like this compound.

C-H Functionalization for Direct Derivatization

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.com Chiral amines are particularly important targets for this technology, as their derivatives are prevalent in pharmaceuticals and bioactive compounds. nih.govacs.org

Research in this area focuses on activating the C-H bonds alpha to the nitrogen atom in amines. nih.gov Traditional methods often require harsh conditions or precious metal catalysts, but newer strategies are emerging. acs.org One promising approach involves the use of cooperative catalysis, where two different catalysts work in concert to activate both the amine and a coupling partner under redox-neutral conditions. nih.govacs.org For a substrate like this compound, this could involve the in-situ generation of an iminium ion, which then reacts with a nucleophile generated by the co-catalyst. This method allows for the direct formation of new carbon-carbon bonds at the stereogenic center without disturbing its configuration.

Another frontier is the use of organocatalysis for the asymmetric α-C-H functionalization of amines. chemrxiv.org This approach avoids transition metals entirely, relying on small organic molecules to catalyze the reaction. By converting the amine into a more reactive intermediate, such as an N-arylidene amine, it becomes possible to perform reactions like conjugate additions or Mannich reactions, opening new pathways to α,α-dialkyl amines. chemrxiv.org The development of such methods could enable the direct and stereoselective modification of this compound, rapidly generating a library of complex chiral molecules for screening in drug discovery.

| Catalytic Strategy | General Principle | Potential Application for this compound | Citation |

| Transition Metal Catalysis | Utilizes metals (e.g., Pd, Rh, Cu) to activate C-H bonds, often directed by a coordinating group. | Arylation or alkylation of the C-H bond at the benzylic position to create more complex drug-like scaffolds. | mdpi.com |

| Cooperative Lewis Acid Catalysis | Employs two Lewis acids to simultaneously activate the amine (forming an iminium ion) and a nucleophile under redox-neutral conditions. | Direct, atom-economical coupling with α,β-unsaturated compounds to synthesize β-amino carbonyl derivatives. | nih.govacs.org |

| Organocatalysis | Uses chiral organic molecules (e.g., derived from Cinchona alkaloids) to activate amines as carbanionic nucleophiles via enamine intermediates. | Asymmetric conjugate addition or Mannich reactions for the synthesis of complex chiral α,α-dialkyl amines. | chemrxiv.org |

| Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates from amines, enabling novel bond formations. | Intermolecular aminotrifluoromethylation or coupling with other radical precursors. | acs.org |

Electrochemistry in Asymmetric Synthesis

Asymmetric electrochemistry is an emerging field that uses electricity to drive chemical reactions, offering a sustainable and powerful alternative to conventional chemical oxidants and reductants. chinesechemsoc.org This approach is particularly attractive for the synthesis of chiral molecules, as it can be combined with chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov

The synthesis of chiral amines is an area where electrochemistry shows significant promise. digitellinc.com For instance, electrochemical methods can be used for the asymmetric reduction of imines to produce chiral amines like this compound. While not yet widely explored, this has the potential to provide a greener route to such compounds. digitellinc.com

Furthermore, chiral amines themselves can act as catalysts in electrochemical reactions. Chiral primary amine catalysis, for example, can be used in conjunction with an electrochemical mediator to achieve asymmetric α-alkenylation of carbonyl compounds with high enantioselectivity. chemrxiv.org In such a system, this compound or its derivatives could potentially serve as the chiral catalyst, transferring its stereochemical information to the final product. The development of asymmetric electrochemical methods is a key step toward more environmentally friendly pharmaceutical and fine chemical production. chinesechemsoc.orgnih.gov

Applications in Materials Science and Nanotechnology

The chirality and specific functional groups of this compound make it an intriguing candidate for the construction of advanced materials with tailored properties. Its incorporation into polymers and its ability to participate in self-assembly processes could lead to new applications in chiral separations, sensing, and nanotechnology.

Chiral Polymers and Ligands from this compound